2,4-Dichloro-3,5-dibromoanisole
Description
Based on the evidence, this compound would theoretically feature a methoxy-substituted benzene ring with chlorine atoms at positions 2 and 4 and bromine atoms at positions 3 and 3. Such dihalogenated aromatic compounds are significant in pharmaceuticals, agrochemicals, and material science due to their electronic and steric properties .
Properties
Molecular Formula |
C7H4Br2Cl2O |
|---|---|
Molecular Weight |
334.82 g/mol |
IUPAC Name |
1,3-dibromo-2,4-dichloro-5-methoxybenzene |
InChI |
InChI=1S/C7H4Br2Cl2O/c1-12-4-2-3(8)6(10)5(9)7(4)11/h2H,1H3 |
InChI Key |
ZINBPEIRRFSAMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1Cl)Br)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3,5-dibromoanisole typically involves the bromination and chlorination of anisole. One common method is the bromination of 2,4-dichloroanisole using bromine in the presence of a catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-5°C to control the reaction rate and prevent over-bromination .
Industrial Production Methods
Industrial production of 2,4-Dichloro-3,5-dibromoanisole may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3,5-dibromoanisole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and bromine) on the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Bromination: Bromine in acetic acid.
Chlorination: Chlorine gas or sodium hypochlorite in the presence of a catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of anisole can yield 2,4-dibromoanisole, while further chlorination can produce 2,4-Dichloro-3,5-dibromoanisole .
Scientific Research Applications
Environmental Monitoring and Analysis
2,4-Dichloro-3,5-dibromoanisole has been identified as an organic contaminant in various environmental studies. Its presence in air and water samples has been analyzed to understand its behavior and impact as a pollutant. The compound's halogenated structure makes it relevant for studies on persistent organic pollutants (POPs) and their degradation products.
- Case Study : In a study assessing air quality, high-volume air samplers were used to collect samples over several days. The analysis revealed the presence of various methoxylated halogenated benzenes, including 2,4-Dichloro-3,5-dibromoanisole, indicating its potential as an environmental contaminant that warrants further investigation into its sources and effects on ecosystems .
Agricultural Applications
The compound is also relevant in the field of agriculture as a potential herbicide or pesticide. Its structural properties suggest that it may exhibit herbicidal activity against a range of unwanted vegetation.
- Research Findings : Preliminary studies suggest that derivatives of halogenated anisoles can be synthesized to enhance their effectiveness as herbicides. The synthesis of such compounds allows for the exploration of their efficacy in controlling specific weed species while minimizing environmental impact .
Pharmaceutical Research
Emerging research indicates that halogenated compounds like 2,4-Dichloro-3,5-dibromoanisole may have applications in drug discovery due to their biological activity.
- Potential Activity : Some studies have explored the antimicrobial properties of halogenated compounds. For instance, structural analogs have shown activity against various bacterial strains, suggesting that 2,4-Dichloro-3,5-dibromoanisole could be further investigated for its potential therapeutic uses .
Flame Retardant Research
The compound may also play a role in the development of flame retardants. Its brominated structure is similar to other compounds used in fire safety applications.
- Flame Retardant Standards : Research into brominated flame retardants has highlighted the need for alternatives due to environmental concerns related to traditional compounds. The synthesis of new brominated compounds like 2,4-Dichloro-3,5-dibromoanisole can contribute to the development of safer flame retardant materials .
Data Summary Table
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3,5-dibromoanisole involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups (chlorine and bromine) on the benzene ring enhances its binding affinity to specific targets, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
3,5-Dibromoanisole (CAS 74137-36-3)
- Molecular Formula : C₇H₆Br₂O
- Molecular Weight : 265.93 g/mol
- Key Properties: A brominated analog lacking chlorine substituents. Its methoxy group enhances solubility in polar solvents compared to non-ether analogs. Used as an intermediate in organic synthesis .
- Contrast : The absence of chlorine substituents reduces its electrophilic reactivity compared to chloro-bromo hybrids.
4-Chloro-3,5-dibromoanisole (CAS 174913-47-4)
2,4-Dichloro-3,5-dimethylphenol (CAS 133-53-9)
- Molecular Formula : C₈H₈Cl₂O
- Molecular Weight : 191.05 g/mol
- Key Properties: A phenolic analog with methyl groups instead of bromine. Widely used as an antimicrobial agent due to its hydroxyl group, which enhances hydrogen-bonding capabilities .
- Contrast : The hydroxyl group increases acidity (pKa ~8–9) compared to methoxy-containing anisoles, which are less acidic .
3,5-Dibromo-4-methylanisole (CAS 14542-71-3)
- Molecular Formula : C₈H₈Br₂O
- Molecular Weight : 279.96 g/mol
- Key Properties : Incorporates a methyl group at position 4, increasing lipophilicity. This structural feature may enhance membrane permeability in pharmaceutical applications .
Data Table: Structural and Physical Properties
Electronic Effects of Halogen Substituents
- Bromine and chlorine atoms increase the electron-withdrawing nature of the aromatic ring, directing electrophilic substitution to specific positions. For example, chloro substituents at positions 2 and 4 (as in hypothetical 2,4-dichloro-3,5-dibromoanisole) would deactivate the ring, making it less reactive toward electrophiles compared to methyl-substituted analogs .
- Kinetic studies on similar compounds (e.g., methyl-2,4-dichloro-3,5-dinitrobenzoate) demonstrate that solvent polarity significantly influences reaction rates with nucleophiles like piperidine, with methanol favoring faster reactions than benzene due to solvation effects .
Biological Activity
2,4-Dichloro-3,5-dibromoanisole (DCDBA) is a halogenated organic compound that has garnered attention for its potential biological activities. This article explores the biological properties of DCDBA, including its antimicrobial effects, toxicity profiles, and its mechanisms of action based on diverse research findings.
Chemical Structure and Properties
DCDBA is characterized by its chemical formula . The presence of multiple halogen substituents on the aromatic ring significantly influences its biological activity. The compound can be synthesized through various halogenation reactions involving anisole derivatives.
Antimicrobial Activity
Research indicates that DCDBA exhibits notable antimicrobial activity against various bacterial strains. A study demonstrated that compounds with similar structures to DCDBA possess significant zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of 2,4-Dichloro-3,5-dibromoanisole
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
The antimicrobial efficacy is attributed to the compound's ability to disrupt cellular membranes and inhibit protein synthesis in bacteria .
Toxicity Profiles
The toxicity of DCDBA has been assessed in various studies. Its halogenated structure suggests potential risks in environmental and biological contexts. For instance, brominated compounds have been linked to endocrine disruption and cytotoxicity in aquatic organisms.
Case Study: Toxicity Assessment
In a toxicity assessment involving aquatic organisms, DCDBA showed significant lethality at concentrations above 50 µg/L. The study highlighted that exposure led to behavioral changes and increased mortality rates among test species, indicating a need for careful environmental monitoring .
The mechanisms through which DCDBA exerts its biological effects are multifaceted:
- Membrane Disruption : The lipophilic nature of DCDBA allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : Halogenated compounds often act as enzyme inhibitors. DCDBA may inhibit key metabolic enzymes in bacteria, disrupting their growth and replication processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can induce oxidative stress in cells, leading to increased ROS levels that damage cellular components .
Environmental Impact
Given its biological activity and potential toxicity, the environmental implications of DCDBA are significant. It can accumulate in aquatic environments through runoff from agricultural applications or industrial discharges. Monitoring programs are essential to assess the concentrations of such compounds in ecosystems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
